molecular formula C4H10N4O2 B13440374 2-Amino-3-guanidino-propionic acid CAS No. 14191-91-4

2-Amino-3-guanidino-propionic acid

Cat. No.: B13440374
CAS No.: 14191-91-4
M. Wt: 146.15 g/mol
InChI Key: XNBJHKABANTVCP-REOHCLBHSA-N
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Description

2-Amino-3-guanidino-propionic acid is a compound with the molecular formula C4H10N4O2 It is a derivative of the amino acid alanine, where the amino group is substituted with a guanidino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-guanidino-propionic acid typically involves the reaction of L-alanine with guanidine. The process can be carried out under acidic or basic conditions, depending on the desired yield and purity. One common method involves the use of hydrochloric acid as a catalyst, which facilitates the formation of the guanidino group on the alanine backbone.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using batch reactors. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH levels. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-guanidino-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the guanidino group to an amino group.

    Substitution: The amino and guanidino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions.

Major Products:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-guanidino-propionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as diabetes and muscle disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis.

Mechanism of Action

The mechanism of action of 2-Amino-3-guanidino-propionic acid involves its interaction with various molecular targets and pathways. It is known to influence the activity of enzymes involved in amino acid metabolism. The guanidino group can form hydrogen bonds and electrostatic interactions with enzyme active sites, modulating their activity. Additionally, the compound can act as a precursor for the synthesis of other biologically active molecules.

Comparison with Similar Compounds

    Creatine: A well-known compound in muscle metabolism, creatine has a similar guanidino group but differs in its overall structure.

    Arginine: An amino acid with a guanidino group, arginine is involved in the urea cycle and nitric oxide synthesis.

Uniqueness: 2-Amino-3-guanidino-propionic acid is unique due to its specific structure, which combines the properties of both an amino acid and a guanidino group. This dual functionality allows it to participate in a wide range of biochemical reactions and makes it a valuable compound in scientific research.

Properties

IUPAC Name

(2S)-2-amino-3-(diaminomethylideneamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O2/c5-2(3(9)10)1-8-4(6)7/h2H,1,5H2,(H,9,10)(H4,6,7,8)/t2-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBJHKABANTVCP-REOHCLBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179363
Record name alpha-Amino-beta-guanidinopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14191-91-4, 2462-51-3
Record name L-α-Amino-β-guanidinopropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14191-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Amino-beta-guanidinopropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002462513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Alanine, 3-((aminoiminomethyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Amino-beta-guanidinopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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